(4-(4-Methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone
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Overview
Description
4-(6-methyl-2-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-yl)morpholine is a complex organic compound that features a trifluoromethyl group, a piperazine ring, and a pyrimidine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceuticals due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-methyl-2-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-yl)morpholine typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the piperazine moiety, and the attachment of the trifluoromethylbenzoyl group. Common synthetic routes may involve:
Formation of the Pyrimidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Piperazine Moiety: This step often involves nucleophilic substitution reactions.
Attachment of the Trifluoromethylbenzoyl Group: This can be done using Friedel-Crafts acylation or other suitable methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and other advanced techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(6-methyl-2-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-yl)morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens, alkyl halides, and other nucleophiles/electrophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(6-methyl-2-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-yl)morpholine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(6-methyl-2-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and stability, while the piperazine and pyrimidine rings contribute to its overall biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(6-methyl-2-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-yl)benzene
- 4-(6-methyl-2-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-yl)quinoline
Uniqueness
4-(6-methyl-2-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-yl)morpholine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H24F3N5O2 |
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Molecular Weight |
435.4 g/mol |
IUPAC Name |
[4-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone |
InChI |
InChI=1S/C21H24F3N5O2/c1-15-14-18(27-10-12-31-13-11-27)26-20(25-15)29-8-6-28(7-9-29)19(30)16-4-2-3-5-17(16)21(22,23)24/h2-5,14H,6-13H2,1H3 |
InChI Key |
RCJZLQARRUDJHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=CC=C3C(F)(F)F)N4CCOCC4 |
Origin of Product |
United States |
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